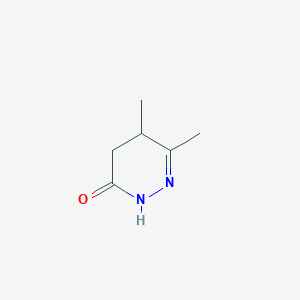

5,6-dimethyl-4,5-dihydro-2H-pyridazin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-3-6(9)8-7-5(4)2/h4H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEANSWWJRZKDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Dimethyl 4,5 Dihydro 2h Pyridazin 3 One and Its Analogues

Advanced Synthetic Techniques in Dihydropyridazinone Preparation

The continual evolution of synthetic organic chemistry has led to the development of advanced methodologies that offer significant advantages over traditional synthetic routes. These techniques, including microwave-assisted synthesis, solid-phase synthesis, and flow chemistry, have been increasingly applied to the preparation of heterocyclic compounds like dihydropyridazinones, aiming to improve reaction efficiency, product yields, and opportunities for library generation.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. This technique has been successfully employed in the synthesis of various heterocyclic compounds, including those structurally related to dihydropyridazinones.

For instance, the synthesis of 1,4-dihydropyridine nucleoside analogues has been achieved under solvent-free conditions using a one-pot, three-component Hantzsch condensation reaction accelerated by microwave irradiation. This method resulted in very high yields (86–96%) in a short reaction time nih.gov. The efficiency of microwave heating over conventional heating was clearly demonstrated, with microwave irradiation providing superior results nih.gov.

Another study on the synthesis of novel bioactive thiazolyl-pyridazinediones employed a multicomponent reaction under microwave irradiation, utilizing an eco-friendly, naturally occurring chitosan as a basic catalyst. This approach led to high yields and short reaction times, highlighting the green chemistry aspects of microwave-assisted synthesis nih.gov.

While specific examples for 5,6-dimethyl-4,5-dihydro-2H-pyridazin-3-one are not extensively detailed in the provided search results, the successful application of microwave technology to the synthesis of analogous pyridazine and dihydropyridine structures strongly suggests its potential for the efficient preparation of dihydropyridazinones. The key advantages of this technique are summarized in the table below.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Heterocycle Synthesis

| Feature | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | Significantly reduced (minutes vs. hours) | Often requires prolonged heating |

| Product Yield | Generally higher | Can be lower due to side reactions |

| Energy Efficiency | More efficient, direct heating of reactants | Less efficient, bulk heating of the reaction vessel |

| Environmental Impact | Often allows for solvent-free reactions, reducing waste | Typically requires organic solvents |

Solid-Phase Synthesis

Solid-phase synthesis (SPS) has emerged as a powerful tool for the preparation of small molecule libraries for high-throughput screening. In this technique, the starting material is covalently attached to a solid support (resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by washing the resin, simplifying the purification process. The final product is then cleaved from the solid support.

Several studies have detailed the solid-phase synthesis of 4,5-dihydropyridazin-3(2H)-one derivatives. One approach involves a cyclorelease strategy where a polymer-supported Michael adduct is used to introduce diversity at the C-4 position of the dihydropyridazinone ring rsc.org. The synthetic route consists of three main steps:

Solution-phase synthesis of a Michael adduct followed by its coupling to a Wang resin.

Addition of various amines to the resin-bound adduct.

Cyclization and cleavage from the resin by treatment with hydrazines to yield the final 4-amino-4,5-dihydropyridazin-3(2H)-one derivatives in good yields and purities rsc.org.

Another reported solid-phase parallel preparation of a library of 4,5-dihydropyridazin-3(2H)-one derivatives involved polymer-supported γ-keto-δ-aminoesters prepared from Wang resin, which reacted with hydrazine (B178648) or methylhydrazine to afford the pyridazinones in good yields after a cyclization cleavage approach nih.govoup.com. This method has been utilized to synthesize compounds for biological evaluation, such as vasodilator agents nih.govoup.com.

The table below summarizes the key steps and outcomes of a representative solid-phase synthesis of dihydropyridazinones.

Table 2: Key Steps in the Solid-Phase Synthesis of 4-Amino-4,5-dihydropyridazin-3(2H)-ones

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Resin Loading | Anchoring of 4-oxopent-2-enoic acid to Wang resin | DIC, DMAP | Resin-bound α,β-unsaturated acid |

| 2. Michael Addition | Addition of diverse amines to the resin-bound substrate | Various primary and secondary amines | Introduction of diversity at the C-4 position |

| 3. Cyclization/Cleavage | Reaction with hydrazines to form the pyridazinone ring and release the product | Hydrazine or substituted hydrazines | 4-Amino-4,5-dihydropyridazin-3(2H)-one derivatives |

Flow Chemistry

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and reaction time), improved safety, and ease of scalability.

The application of flow chemistry has been explored for the synthesis of various pharmaceutical compounds and heterocyclic systems. For instance, the synthesis of nucleoside analogues has been expedited using flow chemistry for Suzuki-Miyaura coupling and Heck alkenylation reactions, significantly reducing reaction times compared to conventional batch methods ucl.ac.uk.

The potential benefits of employing flow chemistry in dihydropyridazinone synthesis are outlined below.

Table 3: Potential Advantages of Flow Chemistry in Dihydropyridazinone Synthesis

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reaction volumes and efficient heat dissipation allow for the safe use of highly reactive reagents and exothermic reactions. |

| Improved Yield and Selectivity | Precise control over stoichiometry, temperature, and residence time can lead to higher yields and fewer by-products. |

| Scalability | Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactions. |

| Automation | Flow systems can be automated for continuous production and in-line purification and analysis, increasing efficiency and reproducibility. |

Despite a comprehensive search for spectroscopic data, specific experimental values for 1H NMR, 13C NMR, FT-IR, ESI-MS, and HRMS of the chemical compound this compound could not be located in the available scientific literature and databases.

The initial and subsequent targeted searches for this specific molecule did not yield any published papers or spectral data repositories containing the requested experimental characterization. While general information on the spectroscopic analysis of various pyridazinone derivatives is available, these data are not directly applicable to the precise structure of this compound.

Therefore, it is not possible to provide the detailed, data-driven article as outlined in the user's request. The creation of scientifically accurate content for the specified sections and subsections is contingent upon the availability of experimental research findings, which appear to be absent for this particular compound.

To facilitate future research or for those with access to laboratory facilities, the following table outlines the types of data that would be required to fulfill the original request.

| Spectroscopic Technique | Information to be Obtained |

| ¹H NMR | Chemical shifts (δ), coupling constants (J), and integration values for each proton, confirming the number and connectivity of hydrogen atoms. |

| ¹³C NMR | Chemical shifts (δ) for each unique carbon atom, identifying the carbon skeleton and functional groups. |

| FT-IR | Frequencies of characteristic vibrational modes (e.g., C=O, N-H, C-H), confirming the presence of key functional groups. |

| ESI-MS | The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming the molecular weight. |

| HRMS | The exact mass of the molecule, allowing for the determination of the elemental formula. |

At present, the absence of this specific data in the public domain prevents the generation of the requested scientific article.

Advanced Spectroscopic Characterization and Structural Analysis of 5,6 Dimethyl 4,5 Dihydro 2h Pyridazin 3 One

Electronic Spectroscopy for Conformational and Interaction Studies

Electronic spectroscopy encompasses a set of techniques that probe the electronic transitions within a molecule, providing valuable information on its conformation, electronic structure, and interactions with its environment. For a chiral molecule such as 5,6-dimethyl-4,5-dihydro-2H-pyridazin-3-one, which possesses stereogenic centers at the C5 and C6 positions, methods like Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are particularly insightful. These techniques can elucidate the spatial arrangement of the molecule's constituent atoms and how it interacts with other molecules, including biological macromolecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. The pyridazinone core of this compound contains chromophores—specifically the C=O and C=N double bonds conjugated with the nitrogen lone pairs—that give rise to characteristic absorption bands. These transitions, typically of the n → π* and π → π* type, are sensitive to the molecular environment.

While specific UV-Vis spectral data for this compound is not extensively detailed in the reviewed literature, studies on analogous pyridazinone derivatives demonstrate the utility of this technique. For instance, UV-Vis spectroscopy is frequently employed to monitor interactions between pyridazinone compounds and biomolecules. When a small molecule like a pyridazinone derivative binds to a protein or DNA, changes in the local environment of the chromophore can lead to shifts in the absorption maximum (λmax) or changes in molar absorptivity (ε), known as solvatochromism.

In a study investigating the binding of the pyridazinone derivative 5-chloro-2-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (CNPB) to Human Serum Albumin (HSA), UV-Vis absorption spectroscopy was used to probe the formation of the ground-state complex between the drug and the protein. nih.gov Similarly, the interaction of certain pyrrolo[3,4-d]pyridazinone derivatives with calf thymus DNA (ctDNA) was characterized by observing changes in their UV-Vis spectra upon addition of the DNA. mdpi.com These spectral changes, such as hypochromism (decrease in absorption intensity) or hyperchromism (increase in intensity), serve as evidence of binding and can provide initial insights into the nature of the interaction. mdpi.com

| System | λmax (nm) of Pyridazinone Derivative (Free) | λmax (nm) of Pyridazinone Derivative (Bound) | Observed Effect | Reference |

|---|---|---|---|---|

| CNPB + HSA | ~320 | ~320 | Increase in absorption intensity (Hyperchromism) | nih.gov |

| Pyrrolo[3,4-d]pyridazinone + ctDNA | Data not specified | Data not specified | Changes in absorption intensity observed | mdpi.com |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since this compound is chiral, its enantiomers will produce CD spectra that are mirror images of each other. The resulting CD signals, known as Cotton effects, are highly sensitive to the molecule's three-dimensional structure, including the conformation of the dihydropyridazinone ring and the relative stereochemistry of the methyl groups at C5 and C6. nih.gov

CD spectroscopy is particularly valuable for studying the interactions of small chiral molecules with large, optically active biomolecules. While the intrinsic CD signal of the pyridazinone derivative might be observed, it is often the induced CD signals in the biomolecule's spectrum that provide the most significant information. Studies on various pyridazinone derivatives show that upon binding to proteins like Human Serum Albumin (HSA), significant changes in the protein's CD spectrum can occur. nih.govnih.gov These changes are indicative of alterations in the secondary structure of the protein (e.g., the content of α-helices, β-sheets, and random coils) as a result of the binding event. nih.gov

For example, the binding of the tetrahydropyridazinone derivative CNPB to HSA was found to alter the protein's secondary structure. The analysis of the far-UV CD spectra (200-250 nm) allowed for the quantification of these changes, revealing a slight decrease in α-helical content. nih.gov This demonstrates that the binding event is not passive but can induce conformational adjustments in the biological target.

| Secondary Structure Element | Content in Free HSA (%) | Content in HSA-CNPB Complex (%) | Reference |

|---|---|---|---|

| α-Helix | 56.8 | 53.6 | nih.gov |

| β-Sheet | 18.5 | 19.1 | nih.gov |

| Turn | 9.2 | 10.1 | nih.gov |

| Random Coil | 15.5 | 17.2 | nih.gov |

Fluorescence Spectroscopy in Biomolecular Interaction Probes

Fluorescence spectroscopy is an extremely sensitive method used to investigate the binding of ligands to macromolecules, such as proteins. Many proteins, including Human Serum Albumin (HSA), possess intrinsic fluorescence due to the presence of aromatic amino acid residues, primarily tryptophan. When a small molecule, such as a pyridazinone derivative, binds to a protein near one of these fluorescent residues, it can cause a decrease in the fluorescence intensity, a phenomenon known as fluorescence quenching. nih.gov

The quenching process can be either dynamic (resulting from collisions between the quencher and the fluorophore) or static (resulting from the formation of a non-fluorescent ground-state complex). The mechanism can be elucidated by analyzing the quenching data at different temperatures. nih.govmdpi.com

The interaction between the pyridazinone derivative CNPB and HSA was extensively studied using this technique. The results showed that CNPB effectively quenched the intrinsic fluorescence of HSA through a static quenching mechanism, indicating the formation of an HSA-CNPB complex. nih.gov By applying the Stern-Volmer equation, key binding parameters can be calculated.

Stern-Volmer Equation: F0 / F = 1 + KSV[Q]

Where F0 and F are the fluorescence intensities in the absence and presence of the quencher (the pyridazinone derivative), respectively, [Q] is the concentration of the quencher, and KSV is the Stern-Volmer quenching constant.

From this analysis, the binding constant (Kb) and the number of binding sites (n) can be determined. Furthermore, by performing the experiment at different temperatures, thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be calculated, providing deep insight into the forces driving the binding interaction (e.g., hydrophobic interactions, hydrogen bonds, or electrostatic forces). nih.gov The study of CNPB binding to HSA revealed that the interaction was spontaneous (ΔG° < 0) and predominantly driven by hydrophobic interactions, with potential contributions from hydrogen bonding. nih.gov

| Parameter | Value at 290 K | Value at 300 K | Thermodynamic Value | Reference |

|---|---|---|---|---|

| Binding Constant (Kb) (M-1) | 4.22 x 104 | 3.32 x 104 | ΔH° = -17.35 kJ mol-1 ΔS° = 9.57 J mol-1 K-1 | nih.gov |

| Number of Binding Sites (n) | ~1 | ~1 |

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in dedicated research on the specific chemical compound this compound. While computational studies, including Density Functional Theory (DFT) calculations and molecular docking simulations, have been conducted on various pyridazinone derivatives, no specific data or detailed analysis focusing solely on this compound could be identified.

The requested article, with its detailed outline on the computational and theoretical investigations of this particular compound, cannot be generated with scientific accuracy and adherence to the specified scope. The creation of such an article would necessitate fabricating data or extrapolating findings from related but structurally different molecules, which would be scientifically unsound and misleading.

Research in the field of pyridazinones is active, with numerous studies exploring the electronic structure, reactivity, and potential biological interactions of various derivatives. These investigations utilize a range of computational methods to provide insights into the properties of these compounds. However, the specific substitution pattern of two methyl groups at the 5th and 6th positions of the 4,5-dihydro-2H-pyridazin-3-one core, as specified in the subject compound, does not appear to have been the focus of published computational chemistry research.

Consequently, it is not possible to provide the detailed analysis requested in the outline, including:

Computational Chemistry and Theoretical Investigations of 5,6 Dimethyl 4,5 Dihydro 2h Pyridazin 3 One

Molecular Docking Simulations:There are no available studies detailing the binding affinity predictions, interaction mechanisms, conformational dynamics, or stability analysis of 5,6-dimethyl-4,5-dihydro-2H-pyridazin-3-one with any specific biological targets.

Without dedicated research on this specific molecule, any attempt to generate the requested content would be speculative and not based on factual, peer-reviewed scientific data.

In Silico Pharmacology and Computational Drug-Likeness Assessment Methodologies

In the realm of modern drug discovery, computational chemistry and theoretical investigations serve as a crucial preliminary step to forecast the pharmacological profile of a compound long before it is synthesized. imedpub.com These in silico methods provide a rapid and cost-effective means to evaluate a molecule's potential as a drug candidate by predicting its pharmacokinetic properties, drug-likeness, and potential interactions with biological targets. beilstein-journals.org For novel compounds such as this compound, these computational assessments are invaluable for guiding further research and development.

The in silico evaluation of pyridazinone derivatives typically involves a suite of computational tools and methodologies to build a comprehensive profile of the molecule's potential behavior in a biological system. imedpub.comconnectjournals.com These studies are foundational in computer-aided drug design (CADD), which aims to optimize the discovery and design of new therapeutic agents. beilstein-journals.orgnih.gov

Molecular Docking and Target Interaction Analysis

A primary application of in silico pharmacology is molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. wjarr.com This method is instrumental in understanding the binding mechanism and affinity between a drug candidate and its biological target. tandfonline.com For pyridazinone derivatives, docking studies have been employed to investigate their potential as inhibitors for a variety of enzymes and receptors. benthamdirect.comproquest.comresearchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

A significant hurdle in drug development is poor pharmacokinetic properties. imedpub.com In silico ADMET prediction offers an early-stage assessment of a compound's viability as a drug. nih.gov Various computational models and online tools, such as SwissADME and pre-ADME, are used to predict these properties for pyridazinone derivatives. amazonaws.comresearchgate.netwu.ac.th

These predictive models analyze the physicochemical properties of a molecule to estimate its:

Absorption: Including gastrointestinal absorption and blood-brain barrier (BBB) penetration. amazonaws.comresearchgate.net

Distribution: How the compound is distributed throughout the body.

Metabolism: The potential for the compound to be metabolized by enzymes such as cytochrome P450.

Excretion: The likely route of elimination from the body.

Toxicity: Predictions of potential toxic effects, such as hepatotoxicity or mutagenicity. researchgate.net

The following table illustrates the types of ADMET parameters that are typically evaluated for pyridazinone derivatives, providing a predictive profile of their drug-like properties.

| Parameter | Predicted Value | Implication |

| Gastrointestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | Potential for CNS or non-CNS targeted activity |

| Cytochrome P450 Inhibition | Varies depending on specific isozyme | Potential for drug-drug interactions |

| Hepatotoxicity | Low probability | Favorable safety profile |

| Oral Bioavailability Score | ~0.55 | Acceptable drug-likeness |

This table is a representation of typical data obtained for pyridazinone derivatives and does not represent experimentally verified data for this compound.

Drug-Likeness and Lipinski's Rule of Five

The concept of "drug-likeness" is a qualitative assessment of how closely a compound's properties align with those of known drugs. connectjournals.com A widely used guideline for evaluating drug-likeness is Lipinski's Rule of Five. imedpub.com This rule establishes a set of simple physicochemical parameters that are commonly observed in orally active drugs. According to Lipinski's rule, a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight less than 500 Daltons

Log P (a measure of lipophilicity) less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

Computational tools can quickly calculate these properties for any given structure, including this compound. The adherence of various pyridazinone derivatives to these rules is a common component of in silico assessments. wu.ac.th

The table below provides a hypothetical drug-likeness profile for a compound like this compound, based on calculations for similar structures.

| Property | Calculated Value | Lipinski's Rule Compliance |

| Molecular Weight | < 500 Da | Yes |

| Log P | < 5 | Yes |

| Hydrogen Bond Donors | < 5 | Yes |

| Hydrogen Bond Acceptors | < 10 | Yes |

This table is for illustrative purposes and represents a typical computational assessment for pyridazinone analogs.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.nettandfonline.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. tandfonline.com For pyridazinone derivatives, 3D-QSAR models have been developed to understand the structural requirements for their biological effects. tandfonline.com

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. researchgate.net This "pharmacophore" can then be used as a template to design new molecules with potentially enhanced activity. researchgate.net Both QSAR and pharmacophore modeling are integral to the rational design of novel pyridazinone-based therapeutic agents. nih.govresearchgate.net

Molecular and Biochemical Mechanism Studies of 5,6 Dimethyl 4,5 Dihydro 2h Pyridazin 3 One

Interaction with Biomolecular Targets: Proteins and Nucleic Acids

The biological activity of dihydropyridazinone derivatives is predicated on their ability to interact with specific biomacromolecules, including proteins and, in some cases, nucleic acids. These interactions are governed by the compound's three-dimensional structure, which allows it to fit into binding pockets on enzymes or grooves in DNA.

The dihydropyridazinone core is a privileged scaffold in medicinal chemistry, known for its role in inhibiting various enzymes involved in pathophysiology.

Phosphodiesterase (PDE) Inhibition: The pyridazinone and dihydropyridazinone classes of compounds are well-documented as inhibitors of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. rsc.org Inhibition of these enzymes increases the intracellular levels of these second messengers, leading to a variety of cellular responses.

Notably, derivatives of 4,5-dihydropyridazin-3-one have been identified as potent inhibitors of PDE4, an enzyme subtype predominantly found in inflammatory cells. mdpi.com PDE4 is responsible for the specific hydrolysis of cAMP, and its inhibition is a key mechanism for controlling inflammation. mdpi.comnih.gov Studies on various 6-aryl pyridazin-3-one analogs have demonstrated inhibitory activity comparable to the established PDE4 inhibitor, Rolipram. mdpi.com The selectivity of these compounds is a critical factor; many dihydropyridazinone derivatives show good selectivity for PDE4 over other isoforms like PDE1, PDE2, PDE3, and PDE5, which is crucial for minimizing off-target effects. mdpi.com For instance, some cardiotonic dihydropyridazinone compounds are potent, competitive inhibitors of sarcoplasmic reticulum-derived phosphodiesterase. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50 or Ki) | Selectivity Profile |

|---|---|---|---|

| 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one | SR-PDE (a PDE isoform) | Ki = 80 nM | Data not specified |

| Various 4,5-dihydropyridazin-3-one derivatives | PDE4 | Potent (specific values vary) | Good selectivity over PDE1, PDE2, PDE3, PDE5 (2-3 orders of magnitude less potent) mdpi.com |

Aldose Reductase Inhibition: Aldose reductase (AKR1B1) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govcreative-diagnostics.com Under hyperglycemic conditions, this pathway becomes overactive, contributing to diabetic complications. nih.gov Consequently, aldose reductase inhibitors (ARIs) are of significant therapeutic interest. While specific studies on 5,6-dimethyl-4,5-dihydro-2H-pyridazin-3-one are not available, other heterocyclic structures have been extensively studied. For example, a series of novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives were found to be potent and selective AKR1B1 inhibitors, with the most active compound exhibiting an IC₅₀ value of 0.023 µM. nih.gov The development of ARIs is challenging due to the plasticity of the enzyme's active site, which contains a flexible "specificity pocket" that can accommodate a wide variety of chemical structures. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: COX and LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. mdpi.commdpi.com Dual inhibitors of COX and LOX are sought after as anti-inflammatory agents with a potentially better safety profile than traditional NSAIDs, which primarily inhibit COX. mdpi.comnih.gov Research into pyrrolo[3,4-c]pyrrole-diones, which share some structural similarities with pyridazinones, has shown that these compounds can exhibit dual inhibitory activity against both COX-1/COX-2 and 15-LOX. nih.gov This dual inhibition is considered a promising strategy for developing new anti-inflammatory therapies. mdpi.com

The interaction of small molecules with plasma proteins, particularly human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), is a critical determinant of their pharmacokinetic profile. HSA is the most abundant protein in blood plasma and has a remarkable capacity to bind a wide variety of drugs, affecting their distribution and availability. nih.govmdpi.com

HSA is a heart-shaped, helical protein with several specific binding sites. nih.govnih.gov The two primary drug-binding sites are known as Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA). nih.gov The binding of a drug to HSA is typically a reversible process, and the unbound fraction of the drug is what is available to exert its pharmacological effect. mdpi.com

There is no specific published data characterizing the binding of this compound to HSA or AAG. However, small heterocyclic molecules commonly bind to albumin, often through hydrophobic and hydrogen bonding interactions within its binding pockets. nih.gov Spectroscopic techniques and molecular docking are typically used to determine binding constants, identify the binding site, and characterize the nature of the interaction. rsc.orgnih.gov Such studies would be necessary to understand the distribution and bioavailability of this specific compound.

DNA can be a molecular target for therapeutic agents, which can interact with it through mechanisms such as intercalation between base pairs or binding within the minor or major grooves. nih.govmdpi.com Minor groove binders are typically planar, crescent-shaped molecules with cationic groups that allow them to fit into the curvature of the DNA minor groove and interact with the base pairs. nih.govresearchgate.net

While direct studies on this compound are absent, research has been conducted on novel pyridazin-3(2H)-one derivatives specifically designed as potential DNA minor groove binders. nih.gov In one study, a series of pyridazinone-based guanidine (B92328) derivatives were synthesized and evaluated. nih.gov The results indicated that compounds with two terminal guanidinium (B1211019) (cationic) moieties were essential for DNA interaction, although they exhibited only weak binding affinity. nih.gov Monocationic analogues did not show significant binding. nih.gov

Given that this compound is a small, neutral molecule lacking the typical cationic groups and extended planar structure of classic minor groove binders, it is unlikely to bind strongly to the DNA minor groove through the same mechanisms. nih.govnih.gov However, other modes of DNA interaction cannot be definitively excluded without experimental evidence.

Cellular Pathway Modulation by Dihydropyridazinone Structures

By inhibiting key enzymes, dihydropyridazinone structures can modulate complex intracellular signaling cascades, thereby influencing cellular function and helping to maintain or restore cellular homeostasis.

The modulation of enzymes like PDE4 and COX/LOX has direct consequences on downstream signaling pathways that regulate inflammation and other cellular processes.

cAMP-Mediated Pathways: PDE4 inhibitors, including many dihydropyridazinone derivatives, increase intracellular cAMP levels. mdpi.com cAMP is a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates numerous substrate proteins, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. nih.gov This cascade is fundamental in regulating the function of immune cells.

MAPK and NF-κB Pathways: The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory response. nih.govnih.gov The MAPK family (including ERK, JNK, and p38) and the NF-κB pathway are activated by various pro-inflammatory stimuli and lead to the production of cytokines and other inflammatory mediators. creative-diagnostics.commdpi.com Dihydropyridazinone derivatives with anti-inflammatory properties, such as COX/LOX inhibitors, can indirectly suppress the activation of these pathways by reducing the production of prostaglandins and leukotrienes, which are upstream activators of these cascades. Inhibition of the NF-κB signaling pathway is a key mechanism for many anti-inflammatory compounds. mdpi.comnih.gov

Cellular homeostasis refers to the maintenance of a stable internal environment within a cell, which is essential for normal function. Pathological conditions such as inflammation represent a disruption of this homeostasis. Dihydropyridazinone structures can contribute to restoring this balance through several mechanisms.

By inhibiting PDE4 and elevating cAMP, these compounds can suppress the activity of inflammatory cells, thereby reducing the release of disruptive cytokines and reactive oxygen species. nih.gov This helps to restore the cellular microenvironment to a non-inflammatory state. The regulation of redox homeostasis, the balance between oxidants and antioxidants, is also critical. The inflammatory processes targeted by dihydropyridazinones are often associated with oxidative stress; therefore, by reducing inflammation, these compounds can help alleviate oxidative stress and support the return to redox homeostasis. Furthermore, the ability of certain pyridazinone derivatives to modulate ion channels can also play a role in maintaining the electrochemical balance necessary for cellular health.

Structure-Activity Relationship (SAR) Studies for the Chemical Compound

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the dihydropyridazinone scaffold, SAR studies are instrumental in identifying the key structural features required for therapeutic efficacy and in guiding the design of more potent and selective analogs. eurekalert.org The pyridazinone core is a versatile scaffold, and its various positions can be easily functionalized, making it an attractive target for designing and synthesizing novel therapeutic agents. researchgate.net Researchers have extensively studied derivatives of this scaffold to understand the relationship between structural modifications and a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects. eurekalert.orgresearchgate.netscholarsresearchlibrary.com The general findings from these studies help to rationalize the potential activity of specific derivatives like this compound.

Influence of Substituent Effects on Biological Activity

The biological activity of compounds based on the dihydropyridazinone scaffold is highly dependent on the nature and position of various substituents on the ring. nih.gov Modifications at different positions can significantly alter the compound's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of different groups can affect how the molecule interacts with its biological target, influence its solubility, and change its metabolic stability.

Research on a variety of dihydropyridazinone derivatives has revealed several key trends:

Substitution at C3, C4, C5, and C6: The positions on the pyridazinone ring are critical for determining activity. Studies have shown that a hexyl-substituent at the C3 position was beneficial for certain activities, whereas a phenyl substituent at the C4 position was found to be detrimental. researchgate.net

Aromaticity: The aromaticity of the pyridazinone ring itself has been shown to be important for some biological activities, with certain non-aromatic (dihydro) versions showing poorer activity in specific assays. nih.gov

Phenyl Group Substitution: In many analogs, a phenyl group is attached to the core scaffold. The substitution pattern on this phenyl ring is a common site for modification. For example, in a series of 6-phenyl-dihydropyridazinone derivatives, substitutions at the 2-position of the pyridazinone ring were shown to increase vasodilatory potential. sarpublication.com

Halogen Substitution: The introduction of halogens, such as bromine or chlorine, can significantly impact activity. In one study, a meta-bromo substitution on a phenylthiourea (B91264) moiety attached to a pyridazinone core provided the highest potency against S. aureus. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of the dihydropyridazinone scaffold based on published research.

| Position of Substitution | Substituent | Observed Influence on Biological Activity | Reference |

| C3 | Hexyl group | Beneficial for QSI activity | researchgate.net |

| C4 | Phenyl group | Detrimental to QSI activity | researchgate.net |

| N2 | Substituted methyl groups | Varied antimycobacterial activity depending on the substituent | researchgate.net |

| C6 | Phenyl group | Common feature in derivatives with cardiotonic and inodilating activity | sarpublication.com |

| Attached Phenyl Ring | Halogens (e.g., Bromo) | Increased antibacterial potency | nih.gov |

Exploration of Pharmacophore Models within the Dihydropyridazinone Scaffold

A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov These models are crucial tools in drug discovery for identifying new, structurally diverse compounds with the potential for similar biological activity. nih.govnih.gov For the dihydropyridazinone scaffold, pharmacophore models are developed by analyzing the common structural features of active derivatives. researchgate.netsarpublication.comnih.gov

Key pharmacophoric features commonly identified for active dihydropyridazinone derivatives include:

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) at the 3-position of the pyridazinone ring is a prominent hydrogen bond acceptor, a feature often critical for interaction with biological targets.

Hydrogen Bond Donors: The NH group at the 2-position (in its tautomeric form or when unsubstituted) can act as a hydrogen bond donor.

Hydrophobic Features: Alkyl or aryl substituents attached to the ring contribute to hydrophobic interactions. The two methyl groups in this compound would serve as key hydrophobic features in any corresponding pharmacophore model.

Aromatic Rings: Many potent pyridazinone derivatives contain an aromatic ring, typically a phenyl group, which engages in π-π stacking or hydrophobic interactions with the target protein.

These features are arranged in a specific three-dimensional geometry that defines the pharmacophore. Virtual screening of large compound libraries using such a model can identify novel molecules that match the pharmacophoric query, even if they have a different core chemical structure (scaffold hopping). nih.gov

The table below outlines the essential pharmacophoric features derived from the dihydropyridazinone scaffold.

| Pharmacophoric Feature | Corresponding Structural Element | Potential Interaction Type |

| Hydrogen Bond Acceptor | Carbonyl oxygen at C3 | Hydrogen bonding |

| Hydrogen Bond Donor | Amide proton at N2 | Hydrogen bonding |

| Hydrophobic Group | Methyl groups at C5 and C6 | Hydrophobic interaction |

| Hydrophobic/Aromatic Center | Aryl substituents (if present) | π-π stacking, hydrophobic interaction |

By understanding these SAR and pharmacophore principles, researchers can better predict the biological potential of this compound and design future studies to explore its therapeutic applications.

Applications of 5,6 Dimethyl 4,5 Dihydro 2h Pyridazin 3 One As a Synthetic Scaffold

Design and Synthesis of Novel Pyridazinone Derivatives and Analogues

The pyridazinone ring is a versatile foundation for the development of new bioactive molecules. researchgate.net The synthesis of the core 4,5-dihydropyridazin-3-one ring system is commonly achieved through the cyclization of a γ-keto acid with hydrazine (B178648) hydrate. raco.cat For the specific synthesis of 6-substituted-4,5-dihydropyridazin-3-ones, a typical route involves the Friedel-Crafts acylation of an appropriate aromatic compound with succinic anhydride, followed by cyclization of the resulting γ-keto acid with hydrazine. raco.cat

Once the core scaffold is obtained, it can be extensively modified to generate a library of novel derivatives. Synthetic strategies often focus on introducing a variety of substituents at the N-2 and C-4, C-5, and C-6 positions of the ring.

Key Synthetic Modifications:

N-2 Position Substitution: The nitrogen atom at position 2 is a common site for derivatization. N-alkylation can be performed by reacting the pyridazinone core with agents like ethyl chloroacetate. nih.gov This introduces an ester functional group that can be further converted into an acid hydrazide, which in turn serves as a key intermediate for creating more complex side chains, such as thiosemicarbazides or benzalhydrazones. nih.govmdpi.comnih.gov

C-4 Position Substitution: The methylene (B1212753) group at the C-4 position can be functionalized. For instance, condensation reactions with aromatic aldehydes can introduce substituted benzylidene groups at this position. researchgate.net

C-6 Position Substitution: The substituent at the C-6 position is often determined by the choice of the initial γ-keto acid. This position is crucial for modulating the biological activity of the resulting compounds, with various aryl groups being commonly incorporated. nih.gov

The following table summarizes some synthetic approaches used to generate diverse pyridazinone derivatives from the basic scaffold.

| Starting Scaffold/Intermediate | Reagents/Conditions | Resulting Derivative Class | Research Focus |

|---|---|---|---|

| 6-Aryl-4,5-dihydropyridazin-3(2H)-one | Ethyl chloroacetate, then Hydrazine Hydrate | N-2 Substituted Acid Hydrazides | Intermediates for further functionalization nih.gov |

| N-2 Acid Hydrazide Derivative | Aromatic Aldehydes | N-2 Substituted Benzalhydrazones | MAO-B Inhibitors mdpi.com |

| 6-Aryl-4,5-dihydropyridazin-3(2H)-one | Aromatic Aldehydes / Sodium Ethoxide | C-4 Substituted Benzyl Pyridazinones | General synthetic exploration raco.cat |

| γ-keto acid | Methyl Hydrazine | 2-Methyl-4,5-dihydropyridazin-3(2H)-one | Synthon for fused heterocycles mdpi.com |

These synthetic strategies enable the creation of large libraries of compounds, which are then screened for various biological activities, including vasorelaxant, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gov

Scaffold Diversity and Chemical Space Exploration for Research

The 4,5-dihydropyridazin-3-one core is a privileged scaffold in drug discovery, meaning it is a framework that can be used to build multiple compounds that bind to different biological targets. nih.govsemanticscholar.org By systematically altering the substituents on this core, researchers can generate a vast number of structurally diverse molecules. This process, known as chemical space exploration, is fundamental to identifying novel drug candidates. nih.gov

The structural versatility of the pyridazinone scaffold allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and molecular shape. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. A study analyzing a wide range of pyridazinone-like structures demonstrated significant scaffold diversity, including pyridazinones, 4,5-dihydro-pyridazinones, and related heterocyclic systems like indoles and pyrazoles. nih.govsemanticscholar.org This diversity allows the scaffold to interact with a broad range of biological targets. semanticscholar.org

The exploration of chemical space around the pyridazinone scaffold has led to the identification of compounds with a wide spectrum of biological activities, as detailed in the table below.

| Derivative Class | Target/Activity Investigated | Reference |

|---|---|---|

| Pyridazinone-based diarylureas | Anticancer (VEGFR-2 inhibition), Antimicrobial | nih.gov |

| N-2 substituted benzalhydrazones | MAO-B Inhibition | mdpi.com |

| General Pyridazinone Derivatives | Anti-inflammatory (COX2, PDE4 inhibition) | nih.govsemanticscholar.org |

| 6-Aryl-4,5-dihydropyridazinones | Vasorelaxant | nih.gov |

| Fused Pyridazinones | Antiviral (Hepatitis A) | nih.gov |

This strategic diversification of a single core structure underscores the efficiency of the scaffold-based approach in medicinal chemistry research.

Integration into Hybrid Molecular Systems for Enhanced Research Utility

A powerful strategy in modern drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single chemical entity. The 4,5-dihydropyridazin-3-one scaffold is frequently used as a component in such hybrid systems to achieve enhanced or dual biological activity. nih.gov This approach aims to exploit the beneficial properties of each constituent part, potentially leading to improved efficacy or novel mechanisms of action.

For example, researchers have successfully integrated the pyridazinone core with other heterocyclic systems known for their biological relevance.

Examples of Pyridazinone-Based Hybrid Systems:

Pyridazinone-Triazole Hybrids: The conjugation of a 1,2,4-triazole (B32235) ring with the 4,5-dihydropyridazin-3(2H)-one core has resulted in compounds with significant biological activity. nih.gov

Pyridazinone-Diarylurea Hybrids: A series of diarylurea derivatives based on a pyridazinone scaffold were designed as surrogates for the anticancer drug sorafenib. These hybrid molecules were investigated for both anticancer and antimicrobial properties. nih.gov

Pyridazinone-Piperazine Hybrids: The incorporation of substituted piperazine (B1678402) moieties into the pyridazinone structure is a common strategy in the design of various biologically active agents. mdpi.comnih.gov

The integration of the pyridazinone scaffold into these more complex molecular architectures expands its utility beyond that of a standalone pharmacophore. It serves as a foundational building block for creating sophisticated molecules designed to interact with multiple biological targets or pathways, a key concept in the development of treatments for complex diseases. nih.govnih.gov

Future Research Directions and Perspectives for 5,6 Dimethyl 4,5 Dihydro 2h Pyridazin 3 One

Advanced Mechanistic Studies at the Molecular Level

A crucial future direction for the investigation of 5,6-dimethyl-4,5-dihydro-2H-pyridazin-3-one involves in-depth mechanistic studies to understand its molecular interactions with biological targets. The pyridazinone core is known to interact with various enzymes and receptors. nih.gov Advanced biochemical and biophysical techniques will be instrumental in identifying the specific binding sites and modes of action for this compound.

Future research should focus on:

Enzyme Kinetics and Inhibition Studies: To determine if this compound acts as an inhibitor for specific enzymes, such as phosphodiesterases (PDEs) or kinases, which are common targets for pyridazinone derivatives. nih.govnih.gov Understanding the kinetics of this inhibition (e.g., competitive, non-competitive) will provide insights into its mechanism.

Receptor Binding Assays: To investigate the affinity and selectivity of the compound for various receptors, such as histamine H₃ receptors, for which some dihydropyridazinone derivatives have shown antagonist or inverse agonist activity. nih.gov

Structural Biology: X-ray crystallography and cryo-electron microscopy can be employed to determine the three-dimensional structure of this compound in complex with its biological target. This will offer a detailed view of the binding interactions at the atomic level.

Exploration of Novel Biological Targets for Dihydropyridazinone Scaffolds

The versatility of the dihydropyridazinone scaffold suggests that this compound and its derivatives could have a wide range of therapeutic applications. scholarsresearchlibrary.com A significant area of future research will be the exploration of novel biological targets beyond those already established for this class of compounds.

Potential areas for exploration include:

Anticancer Activity: Pyridazin-3(2H)-one derivatives have shown promise as anticancer agents. nih.gov Future studies could screen this compound against various cancer cell lines to identify potential cytotoxic or anti-proliferative effects.

Cardiovascular Diseases: Many pyridazinone derivatives exhibit cardiovascular effects, including vasodilation and antiplatelet activity. nih.govnih.gov Investigating the potential of this compound as a modulator of cardiovascular targets like endothelial nitric oxide synthase (eNOS) could be a fruitful avenue. nih.gov

Anti-inflammatory Properties: Some pyridazinone derivatives are known to inhibit phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. nih.gov Assessing the anti-inflammatory potential of this compound could lead to new therapeutic options for inflammatory diseases.

Antimicrobial Activity: Fused pyridazine derivatives have been reported to possess antimicrobial properties. nih.govmdpi.com Screening this compound against a panel of bacteria and fungi could uncover novel antimicrobial activities.

A recent study on a fused biheterocycle, 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, which shares a similar dimethylpyridazinone core, highlights the potential for developing new biologically active substances from such scaffolds. mdpi.com

Innovative Synthetic Strategies for Enhanced Structural Complexity

The development of novel and efficient synthetic methods is crucial for creating a diverse library of derivatives based on the this compound scaffold. mdpi.com Enhanced structural complexity can lead to improved potency, selectivity, and pharmacokinetic properties.

Future synthetic research could focus on:

Solid-Phase Synthesis: The use of solid-phase synthesis techniques can facilitate the rapid generation of a large number of dihydropyridazinone analogs for high-throughput screening. researchgate.net

Multi-component Reactions: Developing one-pot, multi-component reactions for the synthesis of complex pyridazinone derivatives can improve efficiency and reduce waste. nih.gov

Asymmetric Synthesis: The development of stereoselective synthetic methods to produce enantiomerically pure forms of this compound and its derivatives is important, as different stereoisomers can have distinct biological activities. nih.gov

Functionalization of the Scaffold: Exploring novel reactions to introduce diverse functional groups at various positions of the dihydropyridazinone ring will be key to tuning the compound's biological activity. For instance, the synthesis of novel pyridazinone derivatives bearing a benzenesulfonamide moiety has been explored. scispace.com

| Synthetic Approach | Description | Potential Advantage |

| Solid-Phase Synthesis | Attaching the molecule to a solid support to simplify purification. | Enables rapid synthesis of large libraries of compounds. |

| Multi-component Reactions | Combining three or more reactants in a single step to form the product. | Increases efficiency and reduces reaction time and waste. |

| Asymmetric Synthesis | Creating specific stereoisomers of the molecule. | Allows for the study of stereospecific biological activities. |

| Scaffold Functionalization | Introducing new chemical groups to the core structure. | Enables fine-tuning of pharmacological properties. |

Application of Computational Chemistry in Predictive Design and Optimization

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery and development process for compounds like this compound. nih.govresearchgate.net These in silico methods can be used to predict the properties of new derivatives and guide their design and optimization.

Key applications of computational chemistry in this context include:

Molecular Docking: To predict the binding mode and affinity of this compound and its analogs to the active sites of biological targets. nih.gov This can help in prioritizing compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of dihydropyridazinone derivatives with their biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and the key interactions that govern binding. mdpi.com

ADMET Prediction: To computationally predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

By integrating these computational approaches with experimental studies, the design and optimization of this compound-based compounds can be significantly streamlined, leading to the development of more effective and safer therapeutic agents.

Q & A

Q. What are the established synthetic routes for 5,6-dimethyl-4,5-dihydro-2H-pyridazin-3-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions of substituted dihydropyridazine precursors. For example, cyclocondensation of hydrazine derivatives with diketones or keto-esters under acidic or basic conditions is a common approach . Key parameters include temperature control (60–100°C), solvent selection (e.g., ethanol or acetic acid), and stoichiometric ratios of reactants. Optimization studies suggest that yields improve with slow addition of hydrazine to prevent side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the dihydropyridazinone ring structure and methyl substituents. Key signals include δ 2.1–2.3 ppm (methyl groups) and δ 3.5–4.0 ppm (methylene protons adjacent to the carbonyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 138.1 (CHNO) and fragmentation patterns indicative of ring stability .

- HPLC : Reverse-phase HPLC with UV detection (λ = 220–260 nm) ensures purity, using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do structural modifications of the pyridazinone core influence biological activity, and what methodologies are used to assess this?

Substituents at positions 5 and 6 significantly modulate bioactivity. For instance:

- Antihypertensive Activity : Introduction of aryl groups at position 2 enhances vasorelaxant effects, as shown in rat aortic ring assays .

- Anticonvulsant Activity : Electron-withdrawing groups (e.g., chloro) at position 4 improve blood-brain barrier penetration, evaluated via maximal electroshock (MES) tests in murine models . Quantitative structure-activity relationship (QSAR) models and molecular docking (e.g., using AutoDock Vina) help predict interactions with targets like calcium channels .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyridazinone derivatives?

Discrepancies often arise from variations in assay conditions or substituent effects. Methodological solutions include:

- Standardized Assay Protocols : Use uniform buffer systems (e.g., ammonium acetate pH 6.5 for enzymatic assays) to minimize variability .

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for factors like cell line specificity or dosing regimens .

- Isosteric Replacement : Systematic substitution of functional groups (e.g., methyl vs. ethyl) clarifies steric/electronic contributions to activity .

Q. How can metabolic stability and toxicity of this compound be evaluated in preclinical studies?

- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. CYP450 isoform inhibition assays identify metabolic pathways .

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

- In Silico Tools : Tools like SwissADME predict absorption/distribution parameters (e.g., LogP = 1.2 for the parent compound) .

Q. What strategies optimize the enantiomeric purity of synthetic intermediates in pyridazinone chemistry?

- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases to separate enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cyclization reactions to favor specific stereoisomers .

- Circular Dichroism (CD) : Verify enantiopurity by comparing CD spectra to reference standards .

Methodological Considerations

Q. How are computational models validated for predicting the physicochemical properties of this compound?

- Density Functional Theory (DFT) : Compare calculated dipole moments (e.g., 3.1 D) with experimental data from dielectric constant measurements .

- Solubility Prediction : Use COSMO-RS simulations and validate via shake-flask experiments at 25°C .

Q. What in vitro models are appropriate for studying the compound’s mechanism of action in cardiovascular research?

- Isolated Organ Baths : Test vasorelaxation in rat thoracic aorta rings pre-contracted with phenylephrine .

- Patch-Clamp Electrophysiology : Investigate calcium channel blockade in HEK293 cells expressing Cav1.2 channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.